molecular formula C11H12O2 B3314642 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-74-4

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene

Cat. No.: B3314642
CAS No.: 951887-74-4
M. Wt: 176.21 g/mol
InChI Key: QTSNXNSLXGVOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene is an organic compound that features a methylenedioxyphenyl group attached to a propene chain. This compound is known for its unique structural properties and is often used as an intermediate in the synthesis of various chemical products.

Biochemical Analysis

Biochemical Properties

The biochemical properties of “3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from safrole via oxidation using the Wacker oxidation or peroxyacid oxidation methods

Cellular Effects

The cellular effects of “this compound” are also not fully known. It has been reported that a compound named G11-5, which is synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, has shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .

Molecular Mechanism

It is known that this compound is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds

Temporal Effects in Laboratory Settings

It is known that this compound is unstable at room temperature and must be kept in the freezer in order to be preserved properly .

Dosage Effects in Animal Models

The effects of “this compound” at different dosages in animal models are not well-studied. It has been reported that G11-5, a compound synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, has shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .

Metabolic Pathways

It is known that this compound is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Commonly performed using peroxyacids or Wacker oxidation conditions.

    Reduction: Typically involves hydrogenation reactions using catalysts such as palladium on carbon.

    Substitution: Can occur under acidic or basic conditions, often involving halogenating agents.

Major Products

The major products formed from these reactions include various methylenedioxyphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its methylenedioxy group imparts stability and reactivity, making it valuable in both research and industrial applications .

Properties

IUPAC Name

5-(2-methylprop-2-enyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(2)5-9-3-4-10-11(6-9)13-7-12-10/h3-4,6H,1,5,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNXNSLXGVOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Reactant of Route 3
Reactant of Route 3
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Reactant of Route 4
Reactant of Route 4
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Reactant of Route 5
Reactant of Route 5
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
Reactant of Route 6
Reactant of Route 6
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.